molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0

2-Methyl-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1321304
CAS No.: 55842-53-0
M. Wt: 161.61 g/mol
InChI Key: KHORPZFSYQUYDV-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carbonyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-Methyl-1,3-thiazole+Thionyl chloride2-Methyl-1,3-thiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methyl-1,3-thiazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methyl-1,3-thiazole+Thionyl chloride→2-Methyl-1,3-thiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents like dichloromethane or chloroform

    Catalysts: Lewis acids such as aluminum chloride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

Chemistry

2-Methyl-1,3-thiazole-4-carbonyl chloride serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its reactivity allows it to participate in various chemical reactions:

  • Substitution Reactions: It can react with nucleophiles such as amines to form amides, alcohols to produce esters, and thiols to yield thioesters.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.
  • Condensation Reactions: It can condense with other carbonyl compounds to create intricate heterocyclic structures .

Biology

The compound is employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Notably, derivatives of thiazoles have shown interactions with biological targets such as DNA and topoisomerase II, leading to significant cellular effects:

  • Mechanism of Action: Thiazole derivatives can induce DNA double-strand breaks and cell cycle arrest, contributing to their potential as therapeutic agents.

Medicine

Research has indicated the potential use of this compound in developing new pharmaceuticals. Its derivatives are being investigated for their antibacterial and antifungal properties:

  • Case Study: A derivative synthesized from this compound demonstrated effectiveness against drug-resistant cancer cell lines by reversing resistance to common chemotherapeutics like paclitaxel and doxorubicin .

Industry

In industrial applications, this compound is utilized for producing agrochemicals and specialty chemicals. Its ability to act as a reactive intermediate makes it valuable in synthesizing various agricultural products .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for thiazole derivativesParticipates in substitution, hydrolysis, and condensation reactions
BiologySynthesis of enzyme inhibitorsInteracts with DNA; induces cell death in cancer cells
MedicineDevelopment of pharmaceuticalsEffective against drug-resistant cancer cells
IndustryProduction of agrochemicalsUsed in synthesizing specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carbonyl chloride
  • 2-Methyl-1,3-thiazole-4-carboxylic acid
  • 2-Methyl-1,3-thiazole-4-carboxamide

Uniqueness

2-Methyl-1,3-thiazole-4-carbonyl chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group on the thiazole ring. This makes it particularly useful in the synthesis of certain heterocyclic compounds that are not easily accessible through other routes.

Biological Activity

2-Methyl-1,3-thiazole-4-carbonyl chloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. faecalis40-50 µg/mL
P. aeruginosa40-50 µg/mL
S. typhi40-50 µg/mL
K. pneumoniae40-50 µg/mL

The compound demonstrated efficacy comparable to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against the tested organisms.

2. Anticancer Activity

In cancer research, this compound has shown potential as an anticancer agent. A study highlighted its ability to inhibit tubulin polymerization in cancer cell lines, leading to cell cycle arrest:

Cell LineEffect on Cell CycleReference
SGC-7901G2/M phase arrest
MCF-7Induction of apoptosis

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and thus impairing cancer cell proliferation.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

CytokineInhibition PercentageReference
IL-6Up to 89%
TNF-αUp to 78%

These findings suggest that this compound may be beneficial in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, acting as an acylating agent. This reactivity enables it to target specific proteins and enzymes involved in various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives included this compound. The results indicated that the compound had a significant effect on the growth of gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving several human cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential role in cancer therapy targeting microtubule dynamics.

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORPZFSYQUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611173
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55842-53-0
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

To 2-methyl-1,3-thiazole-4-carboxylic acid (1 g) was added thionyl chloride (5 ml). The mixture was heated at 80° C. for 8 h. Thionyl chloride (5 ml) was added and the mixture heated for 2 h at 80° C. Further thionyl chloride (5 ml) was added and the mixture heated for 2 h. The mixture was concentrated in vacuo and azeotroped with toluene to give the title compound (1.12 g) as a brown solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
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5 mL
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reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorus pentachloride (13.35 g) was added in small portions to a suspension of 2-methyl-4-thiazolecarboxylic acid (7.65 g) in dry dichloromethane over a period of 10 minutes. The resulting mixture was vigorously stirred for 1.5 hours at room temperature and then concentrated under reduced pressure. The residue was dissolved in dry benzene (40 ml) and the mixture was concentrated under reduced pressure to give yellow powders of 2-methyl-4-thiazolecarbonyl chloride (9.0 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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